Cas no 3253-44-9 (3-oxa-1-azaspiro4.4nonane-2,4-dione)

3-oxa-1-azaspiro4.4nonane-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione
- 1-(Carboxyamino)cyclopentanecarboxylicacid anhydride
- 1-Aminocyclopentanecarboxylic acid N-carboxyanhydride
- Cyclopentanecarbamic acid, 1-carboxy-, cyclic anhydride
- Cyclopentanecarboxylicacid, 1-(carboxyamino)-, cyclic anhydride
- 3-oxa-1-azaspiro4.4nonane-2,4-dione
- SY225174
- 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI)
- 3253-44-9
- EN300-200027
- SCHEMBL11804224
- AC5900
- MFCD18818619
- A924316
- DTXSID20702175
- DB-331440
-
- MDL: MFCD18818619
- インチ: InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)8-6(10)11-5/h1-4H2,(H,8,10)
- InChIKey: JPIJBNGQJCBLKN-UHFFFAOYSA-N
- SMILES: N1C2(CCCC2)C(=O)OC1=O
計算された属性
- 精确分子量: 155.05827
- 同位素质量: 155.058
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4A^2
- XLogP3: 0.6
じっけんとくせい
- PSA: 55.4
3-oxa-1-azaspiro4.4nonane-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D778012-5g |
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione |
3253-44-9 | 95% | 5g |
$715 | 2024-07-20 | |
Enamine | EN300-200027-0.05g |
3-oxa-1-azaspiro[4.4]nonane-2,4-dione |
3253-44-9 | 95% | 0.05g |
$65.0 | 2023-09-16 | |
Enamine | EN300-200027-0.25g |
3-oxa-1-azaspiro[4.4]nonane-2,4-dione |
3253-44-9 | 95% | 0.25g |
$138.0 | 2023-09-16 | |
Aaron | AR00D06J-5g |
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI) |
3253-44-9 | 95% | 5g |
$1002.00 | 2023-12-14 | |
Enamine | EN300-200027-5g |
3-oxa-1-azaspiro[4.4]nonane-2,4-dione |
3253-44-9 | 95% | 5g |
$710.0 | 2023-09-16 | |
A2B Chem LLC | AG05663-5g |
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI) |
3253-44-9 | 95% | 5g |
$783.00 | 2024-04-20 | |
Aaron | AR00D06J-1g |
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI) |
3253-44-9 | 95% | 1g |
$406.00 | 2025-02-10 | |
Aaron | AR00D06J-2.5g |
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI) |
3253-44-9 | 95% | 2.5g |
$798.00 | 2025-02-10 | |
A2B Chem LLC | AG05663-1g |
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI) |
3253-44-9 | 95% | 1g |
$327.00 | 2024-04-20 | |
Aaron | AR00D06J-10g |
3-Oxa-1-azaspiro[4.4]nonane-2,4-dione(6CI,7CI,8CI,9CI) |
3253-44-9 | 95% | 10g |
$1256.00 | 2023-12-14 |
3-oxa-1-azaspiro4.4nonane-2,4-dione 関連文献
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
3-oxa-1-azaspiro4.4nonane-2,4-dioneに関する追加情報
Introduction to 3-oxa-1-azaspiro[4.4]nonane-2,4-dione (CAS No: 3253-44-9)
The compound 3-oxa-1-azaspiro[4.4]nonane-2,4-dione, identified by the CAS number 3253-44-9, represents a fascinating molecular entity within the realm of heterocyclic chemistry. This spirocyclic structure, featuring a unique combination of an oxygen and nitrogen atom in a spirocyclic framework, has garnered significant attention due to its structural complexity and potential biological activities. The presence of two carbonyl groups at the 2 and 4 positions further enhances its reactivity, making it a valuable scaffold for synthetic chemists and pharmacologists.
Recent advancements in medicinal chemistry have highlighted the importance of spirocyclic compounds in drug design. The spirocyclic core imparts rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. Specifically, the 3-oxa-1-azaspiro[4.4]nonane-2,4-dione framework has been explored as a potential lead compound for various therapeutic applications. Its unique structural features make it a promising candidate for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways. Studies have suggested that spirocyclic oxindoles and related derivatives exhibit inhibitory effects on several enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The 3-oxa-1-azaspiro[4.4]nonane-2,4-dione scaffold aligns well with these requirements, offering a rich platform for structure-based drug design.
In the context of modern drug discovery, computational methods have played a pivotal role in understanding the interactions between this compound and biological targets. Molecular docking simulations have been employed to predict binding modes and affinities, providing insights into its potential pharmacological activity. These computational studies have been complemented by experimental validations, where synthetic derivatives of 3-oxa-1-azaspiro[4.4]nonane-2,4-dione have been tested for their biological efficacy.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps include cyclization reactions to form the spirocyclic core, followed by functional group manipulations to introduce the carbonyl groups at the 2 and 4 positions. Advances in catalytic methods have enabled more efficient and scalable syntheses, making it feasible to produce sufficient quantities for both research and development purposes.
From a chemical biology perspective, the 3-oxa-1-azaspiro[4.4]nonane-2,4-dione scaffold offers a unique opportunity to explore structure-function relationships. By systematically modifying different parts of the molecule, researchers can gain insights into how structural changes influence biological activity. This approach has led to the identification of novel analogs with enhanced potency and selectivity.
Recent publications have demonstrated the utility of this compound in preclinical studies. For instance, derivatives thereof have shown promise in inhibiting specific kinases associated with cancer progression. The ability to fine-tune the pharmacophore through structural modifications has allowed researchers to optimize both potency and selectivity. These findings underscore the importance of heterocyclic scaffolds in developing next-generation therapeutics.
The future prospects for 3-oxa-1-azaspiro[4.4]nonane-2,4-dione are vast and exciting. As our understanding of biological pathways continues to evolve, new opportunities for therapeutic intervention will emerge. This compound serves as a testament to the power of interdisciplinary research, where insights from chemistry, biology, and computational science converge to advance drug discovery.
In conclusion, 3-oxa-1-azaspiro[4.4]nonane-2,4-dione (CAS No: 3253-44-9) represents a significant advancement in heterocyclic chemistry with potential applications across multiple therapeutic areas. Its unique structural features and reactivity make it an invaluable scaffold for synthetic chemists and pharmacologists alike. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a crucial role in the development of innovative treatments.
3253-44-9 (3-oxa-1-azaspiro4.4nonane-2,4-dione) Related Products
- 51248-35-2(4-Isobutyloxazolidine-2,5-dione)
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 2034275-86-8(N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl-2-(thiophen-3-yl)acetamide)
- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)
- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)
